molecular formula C9H8FNO B12850641 1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene

1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene

Cat. No.: B12850641
M. Wt: 165.16 g/mol
InChI Key: LAXZXMZLHNANEI-UHFFFAOYSA-N
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Description

1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features an aminooxy group attached to a propynyl chain, which is further connected to a fluorobenzene ring

Preparation Methods

The synthesis of 1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and propargylamine.

    Formation of Aminooxy Group: The aminooxy group is introduced through a reaction with hydroxylamine derivatives. This step often requires the use of protecting groups to prevent unwanted side reactions.

    Coupling Reaction: The aminooxy-protected intermediate is then coupled with the propargylamine derivative under suitable conditions to form the desired product.

    Deprotection: Finally, the protecting groups are removed to yield this compound in its pure form.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorobenzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

    Coupling Reactions: The propynyl group allows for coupling reactions, such as click chemistry, to form various conjugates and bioconjugates.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.

Scientific Research Applications

1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene has a wide range of scientific research applications:

    Chemistry: The compound is used in the synthesis of complex molecules and as a building block in organic synthesis. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: In biological research, the compound is used for labeling and modifying biomolecules. Its aminooxy group allows for bioorthogonal reactions, enabling the study of biological processes in living systems.

    Medicine: The compound has potential applications in drug discovery and development. It can be used to design and synthesize novel therapeutic agents targeting specific biological pathways.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling applications. Additionally, the propynyl group allows for click chemistry reactions, enabling the formation of complex molecular architectures. The fluorobenzene ring imparts stability and specific reactivity, contributing to the compound’s overall functionality.

Comparison with Similar Compounds

1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene can be compared with other similar compounds, such as:

    1-Aminooxy-3-aminopropane: This compound lacks the fluorobenzene ring and has different reactivity and applications.

    1-Aminooxy-2-aminoethane: Similar to the previous compound, it lacks the propynyl group and fluorobenzene ring, resulting in different chemical properties.

    Aminooxyacetic acid: This compound has a carboxylic acid group instead of the propynyl and fluorobenzene groups, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and versatility in various scientific research applications.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

O-[1-(4-fluorophenyl)prop-2-ynyl]hydroxylamine

InChI

InChI=1S/C9H8FNO/c1-2-9(12-11)7-3-5-8(10)6-4-7/h1,3-6,9H,11H2

InChI Key

LAXZXMZLHNANEI-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=C(C=C1)F)ON

Origin of Product

United States

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